

functionalization of 2-Hydroxy-5-phenylisonicotinic acid

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Compound of Interest

Compound Name: 2-Hydroxy-5-phenylisonicotinic acid

CAS No.: 1214369-68-2

Cat. No.: B6340730

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Application Note: Strategies for the Functionalization of **2-Hydroxy-5-phenylisonicotinic Acid** in Drug Discovery and Materials Science

Introduction & Structural Dynamics

2-Hydroxy-5-phenylisonicotinic acid (CAS 1214369-68-2) is a highly versatile, multifunctional heterocyclic building block[1]. The scaffold is characterized by a 2-hydroxypyridine core that exists in a dynamic tautomeric equilibrium with its 2-pyridone form. This structural duality makes it strategically valuable in two primary domains:

- **Materials Science:** The uncoordinated carboxylate oxygen atoms and the polar hydroxyl/pyridone groups serve as excellent hydrogen-bond acceptors and metal-coordination sites. Structurally related 2-hydroxyisonicotinic acid derivatives are utilized as auxiliary ligands in Tetrahedral Imidazolate Frameworks (TIF-Ax) to fine-tune pore environments for enhanced CO₂ adsorption and gas separation[2].
- **Medicinal Chemistry:** The 5-phenyl substitution provides a lipophilic anchor, making this core a privileged pharmacophore. Derivatives of this scaffold are critical precursors for synthesizing neurokinin-2 (NK2) receptor antagonists[3] and modulators of epigenetic enzymes, such as EZH2 histone methyltransferases[4].

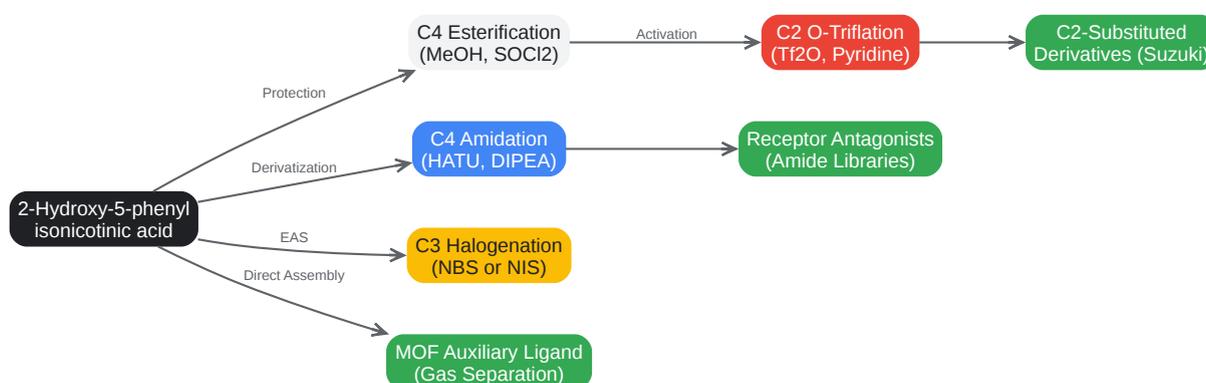
Mechanistic Causality in Functionalization

The functionalization of this scaffold requires careful orchestration due to the competing nucleophilicity of the nitrogen and oxygen atoms in the 2-pyridone/2-hydroxypyridine tautomeric system.

- **C4-Carboxylic Acid Derivatization:** Amidation at the C4 position is the primary route for generating drug-like libraries. However, the steric bulk of the adjacent C5-phenyl ring necessitates highly reactive coupling reagents (e.g., HATU) to prevent tautomer-driven side reactions and overcome slow kinetics[4].
- **C2-O-Triflation:** To enable downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig), the C2-hydroxy group must be converted into a pseudohalide. Using trifluoromethanesulfonic anhydride (Tf

O) in pyridine exploits Hard-Soft Acid-Base (HSAB) principles: the "hard" sulfonyl electrophile preferentially attacks the "hard" oxygen atom over the softer nitrogen, trapping the molecule in the reactive 2-(triflyloxy)pyridine form[5].

Functionalization Workflow



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Divergent functionalization pathways of **2-Hydroxy-5-phenylisonicotinic acid**.

Quantitative Data: Optimization of C2-O-Triflation

Direct triflation of the unprotected acid leads to uncontrolled mixed anhydride formation and polymerization. Therefore, prior C4-esterification is mandatory[4]. Table 1 summarizes the optimization of the O-triflation step on the methyl ester intermediate.

Table 1: Optimization of C2-O-Triflation of Methyl 2-hydroxy-5-phenylisonicotinate

Entry	Reagent	Base	Solvent	Temp (°C)	Yield (%)	Mechanistic Observation
1	Tf O (1.1 eq)	Et N (2.0 eq)	DCM	0 to RT	45	Significant N-triflation and degradation observed.
2	Tf O (1.5 eq)	Pyridine (3.0 eq)	DCM	-10 to RT	72	Improved O-selectivity; slow conversion rate.
3	Tf O (1.5 eq)	Pyridine (Solvent)	Pyridine	-10 to RT	91	Complete conversion; highly selective O-trapping.
4	PhNTf (1.5 eq)	K CO (2.0 eq)	DMF	50	35	Poor reactivity with the sterically hindered core.

Self-Validating Experimental Protocols

Protocol A: C4-Amidation via HATU Coupling (Library Generation)

Causality: The C5-phenyl group introduces significant steric bulk around the C4-carboxylic acid. Standard carbodiimides (e.g., EDC) suffer from slow kinetics here, allowing the 2-

pyridone tautomer to interfere via side reactions. HATU generates a highly reactive HOAt ester, overcoming this steric hindrance to rapidly and cleanly form the amide bond.

- Initiation: Dissolve **2-Hydroxy-5-phenylisonicotinic acid** (1.0 eq, 500 mg) in anhydrous DMF (10 mL, 0.2 M) under a nitrogen atmosphere.
- Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: Excess base ensures full deprotonation of the carboxylic acid and neutralizes any amine hydrochloride salts added in subsequent steps.
- Activation: Cool the mixture to 0 °C and add HATU (1.2 eq). Stir for 15 minutes.
 - Validation Checkpoint 1: A distinct color change to pale yellow indicates the successful formation of the active HOAt ester.
- Coupling: Add the desired primary or secondary amine (1.2 eq). Remove the ice bath and stir at room temperature for 2 hours.
- Validation Checkpoint 2 (Self-Validation): Quench a 10 µL aliquot of the reaction mixture in 1 mL of 50% MeCN/H

O. Analyze via LC-MS. The protocol is validated when the starting material peak (m/z 216.06[M+H]

) completely disappears, replaced by the corresponding product mass.

- Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO

, and brine. Dry over Na

SO

and concentrate in vacuo.

Protocol B: C4-Esterification and C2-O-Triflation

Causality: Pyridine is utilized as both solvent and base. It reacts with Tf

O to form a highly electrophilic N-trifluoromethylsulfonylpyridinium intermediate, which selectively O-triflates the pyridone oxygen[5].

- Esterification (Protection): Suspend the starting acid (1.0 eq) in anhydrous methanol (0.5 M). Add SOCl

(4.0 eq) dropwise at 0 °C. Reflux for 12 hours. Concentrate in vacuo to yield the methyl ester[4].

- Validation Checkpoint 1: TLC (DCM:MeOH 9:1) must show a complete shift from the baseline to a higher R

spot (~0.6).

- Triflation Setup: Dissolve the methyl ester intermediate (1.0 eq) in anhydrous pyridine (0.3 M) in a Schlenk flask under a nitrogen atmosphere. Cool to -10 °C using an acetone/ice bath[5].

- Electrophile Addition: Slowly add Trifluoromethanesulfonic anhydride (Tf

O, 1.5 eq) dropwise over 10 minutes to control the exotherm.

- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

- Validation Checkpoint 2 (Self-Validation): Extract a 50 µL aliquot, dilute in CDCl

, and perform a rapid

¹F NMR scan. The protocol is validated by the presence of a sharp singlet at approximately -74 ppm (confirming the covalently bound -OTf group), which is distinctly shifted from unreacted Tf

O (-72 ppm) or hydrolyzed triflic acid (-78 ppm).

- Isolation: Dilute with cold DCM, wash extensively with cold 1M CuSO

(to remove residual pyridine) and brine. Dry and concentrate to yield the cross-coupling-ready electrophile.

References

- MDPI - Tetrahedral Imidazolate Frameworks with Auxiliary Ligands (TIF-Ax): Synthetic Strategies and Applications. Available at:[[Link](#)]

- Google Patents - US9051269B2 - Modulators of methyl modifying enzymes, compositions and uses thereof.

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Sources

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